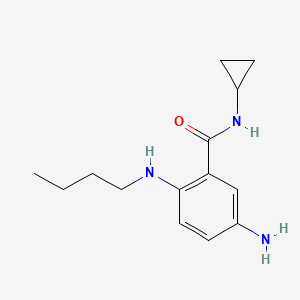
5-amino-2-(butylamino)-N-cyclopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-2-(butylamino)-N-cyclopropylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an amino group, a butylamino group, and a cyclopropyl group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-(butylamino)-N-cyclopropylbenzamide typically involves multi-step organic reactions. One common method involves the initial formation of the benzamide core, followed by the introduction of the amino and butylamino groups through nucleophilic substitution reactions. The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbene intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-amino-2-(butylamino)-N-cyclopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or hydroxylamine derivatives.
Reduction: The compound can be reduced to form corresponding amines or amides.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzamides, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
5-amino-2-(butylamino)-N-cyclopropylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-amino-2-(butylamino)-N-cyclopropylbenzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-amino-2-(methylamino)-N-cyclopropylbenzamide
- 5-amino-2-(ethylamino)-N-cyclopropylbenzamide
- 5-amino-2-(propylamino)-N-cyclopropylbenzamide
Uniqueness
5-amino-2-(butylamino)-N-cyclopropylbenzamide is unique due to the presence of the butylamino group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for specific research applications.
Propiedades
Número CAS |
771429-87-9 |
|---|---|
Fórmula molecular |
C14H21N3O |
Peso molecular |
247.34 g/mol |
Nombre IUPAC |
5-amino-2-(butylamino)-N-cyclopropylbenzamide |
InChI |
InChI=1S/C14H21N3O/c1-2-3-8-16-13-7-4-10(15)9-12(13)14(18)17-11-5-6-11/h4,7,9,11,16H,2-3,5-6,8,15H2,1H3,(H,17,18) |
Clave InChI |
PSVIRZWIWPBCSM-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=C(C=C(C=C1)N)C(=O)NC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


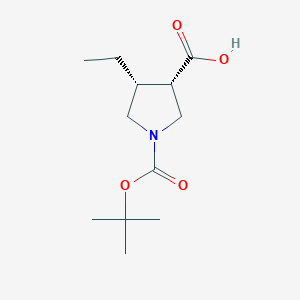

![tert-Butyl (R)-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate](/img/structure/B13978310.png)
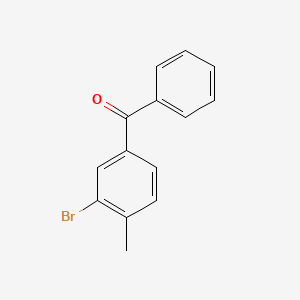

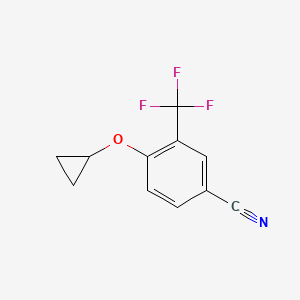

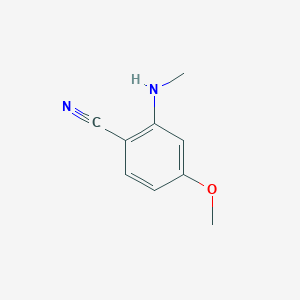
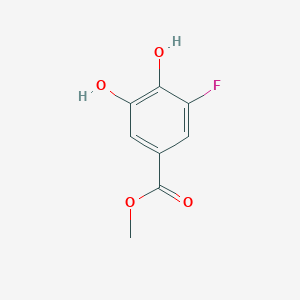
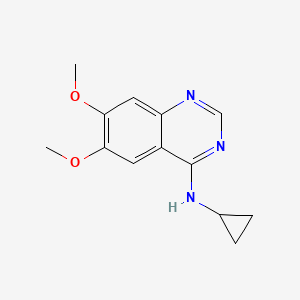
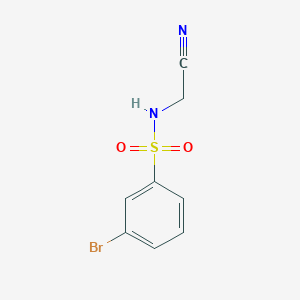
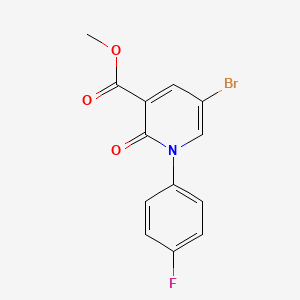
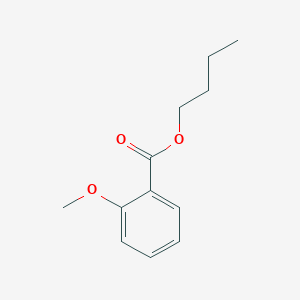
![Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]-](/img/structure/B13978399.png)
